3-(Chloromethyl)-6-methylpyrazin-2-amine
Description
Historical Context of Pyrazine (B50134) Discovery and Chemical Evolution
The history of pyrazine synthesis dates back to 1844, when Laurent first reported the synthesis of a compound he named "amarone". researchgate.netresearchgate.net This compound was later confirmed to be 2,3,5,6-tetraphenylpyrazine by Snape and Brooke in 1897. researchgate.netresearchgate.net The term "pyrazine" was later proposed by Mason and Wolff. researchgate.net The fundamental structure of pyrazine itself was a subject of debate within the chemistry community, with discussions centered around whether it possessed a Kekulé-type or Dewar-type arrangement of bonds. researchgate.net
Early research into pyrazines was also connected to the study of natural products. In the 1850s, pyrazine was discovered in an oily mixture produced by the strong heating of bones. britannica.com A significant milestone in the natural occurrence of pyrazines was the discovery of tetramethylpyrazine in cultures of Bacillus subtilis by Kosuge and Kamiya in 1962. unimas.my This discovery highlighted the presence of pyrazines in living organisms and spurred further investigation into their natural sources and biological roles. researchgate.net Over the years, numerous synthetic methods have been developed, with some of the oldest, like the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), still being relevant today. wikipedia.org
Foundational Principles of Pyrazine Heterocyclic Chemistry
Pyrazine is a six-membered heterocyclic aromatic compound, classified as a diazine, with the molecular formula C₄H₄N₂. researchgate.netbritannica.com Its structure is characterized by a planar, 6π electron-deficient aromatic ring containing two nitrogen atoms in a para arrangement. researchgate.net This configuration makes pyrazine a weaker base compared to other diazines like pyridine (B92270), pyridazine, and pyrimidine. researchgate.netwikipedia.org
The key principles of pyrazine chemistry are rooted in its electronic structure:
Aromaticity : The pyrazine ring is aromatic, with the lone pair of electrons on the sp² hybridized nitrogen atoms not participating in the aromatic sextet. slideshare.net
Electron-Deficient Nature : The presence of two electronegative nitrogen atoms in the ring leads to a π-deficient system, which influences its reactivity. slideshare.net
Reactivity : Pyrazines undergo electrophilic addition reactions, such as protonation and alkylation, at the ring nitrogen atoms. slideshare.net Electrophilic substitution on the carbon atoms is less facile due to the ring's electron-deficient character. fiveable.me Conversely, they are more susceptible to nucleophilic substitution reactions. slideshare.net
The synthesis of the pyrazine ring can be achieved through various methods, including the condensation of alpha-diketones with 1,2-diaminoalkanes followed by oxidation. slideshare.net
Role of Pyrazine Motifs in Advanced Organic Synthesis and Materials Science
The unique structural and electronic properties of the pyrazine ring make it a valuable building block in both advanced organic synthesis and materials science. tandfonline.comlifechemicals.com In organic synthesis, the pyrazine core is a key component in the total synthesis of complex natural products and medicinally relevant molecules. mdpi.comnih.gov The pyrazine framework can be functionalized to participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the construction of intricate molecular architectures. researchgate.net
In the realm of materials science, pyrazine-based compounds are of significant interest for technological applications. lifechemicals.com Pyrazine-containing polymers and other light-responsive materials have been developed for use in optical devices. lifechemicals.com Furthermore, low-bandgap π-conjugated pyrazine polymers have been synthesized for applications in photovoltaic devices. lifechemicals.com The use of pyrazine as a bridging unit in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) has been shown to improve device performance, leading to high external quantum efficiencies and reduced efficiency roll-off. acs.org
Overview of Substituted Pyrazine Derivatives in Academic Inquiry
Substituted pyrazine derivatives are a major focus of academic and industrial research due to their wide range of biological activities and applications. lifechemicals.comnih.gov The versatility of the pyrazine scaffold allows for the introduction of various functional groups, leading to a vast library of compounds with diverse chemical and biological properties. researchgate.net
A large number of pyrazine derivatives have been found to possess a wide array of pharmacological properties, which has led to increasing interest from researchers. nih.gov These derivatives have demonstrated activities including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects. nih.govmdpi.comnih.gov The pyrazine moiety is present in several approved drugs and numerous experimental therapeutic agents. lifechemicals.com For instance, Pyrazinamide is a well-known synthetic antimycobacterial agent used in the treatment of tuberculosis, while Sulfametopyrazine is used for respiratory and urinary tract infections. lifechemicals.com The continuous exploration of substituted pyrazines in drug discovery programs underscores their importance in medicinal chemistry. lifechemicals.com
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,10) |
InChI Key |
BGDKZUOMGMBWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N)CCl |
Origin of Product |
United States |
Synthetic Strategies for 3 Chloromethyl 6 Methylpyrazin 2 Amine
General Established Synthetic Pathways for Pyrazine (B50134) Ring Construction
The construction of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a well-established area of organic synthesis. hmdb.ca Several classical and modern methodologies have been developed to afford substituted pyrazines, which are valuable intermediates in the pharmaceutical, agrochemical, and flavor industries. nih.govtandfonline.comtandfonline.com
Condensation reactions represent the most classical and straightforward route to the pyrazine core. researchgate.net These methods typically involve the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net
One of the most common approaches is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comresearchgate.net This versatile reaction allows for the synthesis of a wide array of substituted pyrazines by varying the substituents on both the diketone and the diamine. acs.orgacs.org A related and historically significant method is the Gutknecht pyrazine synthesis, which is based on the self-condensation of α-amino ketones. wikipedia.orgbiosynce.com In this process, two molecules of an α-amino ketone react, often under acidic conditions, to cyclize and form a pyrazine derivative. biosynce.com
Industrially significant methods also employ condensation reactions, for instance, by reacting ethylenediamine (B42938) with vicinal diols like propylene (B89431) glycol over heterogeneous catalysts. nih.govtandfonline.com Other variations include the reaction of diamines with α-halo ketones or epoxides. nih.govtandfonline.com
| Reactant 1 | Reactant 2 | Key Conditions/Catalysts | Intermediate | Reference |
|---|---|---|---|---|
| 1,2-Dicarbonyl Compound | 1,2-Diamine | Often mild, may use acid catalyst | Dihydropyrazine | tandfonline.comresearchgate.net |
| α-Amino Ketone | α-Amino Ketone (Self-condensation) | Acid catalyst, heat | Dihydropyrazine | wikipedia.orgbiosynce.com |
| Ethylenediamine | Vicinal Diol (e.g., Propylene Glycol) | Heterogeneous catalysts (e.g., Copper-Chromium) | Not specified | nih.govtandfonline.com |
| Diamine | α-Halo Ketone or Epoxide | Varies | Not specified | nih.gov |
Modern synthetic chemistry has increasingly turned to metal catalysis to construct and functionalize heterocyclic rings, including pyrazines. Transition metal-catalyzed reactions offer efficient and often more sustainable routes. rsc.org
A notable development is the use of earth-abundant base metals, such as manganese, in acceptorless dehydrogenative coupling reactions. nih.gov Manganese pincer complexes have been shown to effectively catalyze the self-coupling of 2-amino alcohols to form symmetrical 2,5-substituted pyrazines. nih.govacs.org This process is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org
Palladium-catalyzed cross-coupling reactions are also extensively used, though typically for the functionalization of a pre-existing pyrazine ring rather than its initial construction. rsc.org Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools for creating carbon-carbon bonds on the pyrazine scaffold, starting from halogenated pyrazine derivatives. rsc.orgrsc.org
Adherence to the principles of green chemistry is a growing priority in chemical synthesis. For pyrazine synthesis, this involves developing methods that are cost-effective, environmentally benign, and atom-economical. tandfonline.comresearchgate.net One-pot syntheses, which reduce the need for intermediate purification steps, are a key strategy. tandfonline.comtandfonline.com An example is the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, which avoids expensive and toxic catalysts. tandfonline.comresearchgate.net
The shift from noble-metal catalysts (like palladium and ruthenium) to catalysts based on abundant and less toxic metals like manganese is another important green innovation. nih.gov Furthermore, biocatalytic approaches using enzymes are emerging as a green alternative for producing pyrazine derivatives, such as pyrazinamides, from pyrazine esters and amines. nih.gov These enzymatic methods operate under mild conditions and use biodegradable catalysts. nih.gov
Targeted Synthesis of Chloromethyl-Substituted Pyrazine Derivatives
Once the core 2-amino-6-methylpyrazine ring is formed, the next critical step is the introduction of the chloromethyl group at the 3-position. This requires a targeted functionalization reaction. However, a more common strategy involves starting with a precursor that already contains the necessary carbon skeleton, such as 2,5-dimethylpyrazine (B89654), and then performing a selective halogenation.
The introduction of a chlorine atom onto a methyl side chain of an aromatic ring, such as a methylpyrazine, is typically achieved through a free-radical halogenation reaction. youtube.com This mechanism is distinct from electrophilic aromatic substitution, which would place the halogen directly on the pyrazine ring. lookchem.com For side-chain chlorination, specific reagents and conditions are required to promote the formation of radicals.
A standard set of reagents for this transformation is N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide (BPO). acs.org
N-Chlorosuccinimide (NCS): Serves as the source of chlorine radicals. It is often preferred over chlorine gas because it is a solid that is easier to handle and allows for better control of the reaction stoichiometry. mdpi.com
Benzoyl Peroxide (BPO): Acts as a radical initiator. Upon heating, the weak oxygen-oxygen bond in BPO undergoes homolytic cleavage to form two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from the methyl group on the pyrazine ring, initiating the chain reaction. youtube.com
Initiation: Benzoyl peroxide decomposes upon heating to form radicals.
Propagation: A radical abstracts a hydrogen atom from the methyl group of the pyrazine, creating a benzylic-type radical. This radical then reacts with NCS to form the chloromethyl product and a succinimidyl radical, which continues the chain.
Termination: Two radicals combine to end the chain reaction.
The reaction of chlorine with 2,5-dimethylpyrazine under UV light, which also promotes a free-radical pathway, has been studied, though in some cases, it can lead to nuclear chlorination instead of the desired side-chain substitution. lookchem.com The choice of reagents, particularly the use of NCS and a chemical initiator like BPO, is crucial for favoring the formation of the chloromethyl product. youtube.comacs.org
| Reagent | Chemical Name | Role in Reaction | Reference |
|---|---|---|---|
| NCS | N-Chlorosuccinimide | Chlorine radical source | acs.org |
| BPO | Benzoyl Peroxide | Radical initiator | youtube.com |
| Starting Material (Example) | 2,5-Dimethylpyrazine | Substrate for halogenation | lookchem.com |
Oxidation-Reduction Sequences for Aminomethyl/Chloromethyl Interconversion (e.g., ceric ammonium (B1175870) nitrate (B79036) oxidation followed by reduction)
The interconversion of an aminomethyl group to a chloromethyl group on the pyrazine core is a challenging transformation that often requires a multi-step oxidation-reduction sequence. A hypothetical pathway could involve the initial oxidation of a precursor, such as 3-aminomethyl-6-methylpyrazin-2-amine, to an intermediate aldehyde (formyl) derivative. This is then followed by reduction and chlorination to yield the final chloromethyl compound.
Ceric ammonium nitrate (CAN), or (NH₄)₂Ce(NO₃)₆, is a potent and versatile one-electron oxidizing agent widely used in organic synthesis. organic-chemistry.orglookchem.com It is effective in the oxidation of various functional groups, including benzylic alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.org In the context of pyrazine synthesis, CAN can be employed for oxidative transformations. For instance, the oxidation of a related aminomethyl group would likely proceed through a radical mechanism, initiated by the single-electron transfer from the substrate to the Ce(IV) center.
Oxidation: The aminomethyl group is first converted to a more stable precursor if necessary, and then oxidized to a formyl group. Ceric ammonium nitrate is a candidate for such transformations, often utilized for its high reactivity and solubility in organic solvents. lookchem.com The reaction conditions, such as solvent and temperature, would need to be carefully controlled to prevent over-oxidation or degradation of the electron-rich pyrazine ring.
Reduction/Chlorination: The resulting aldehyde can then be converted to the chloromethyl group. This typically involves a two-step process: reduction of the aldehyde to the corresponding hydroxymethyl derivative using a reducing agent like sodium borohydride, followed by a nucleophilic substitution reaction (as detailed in section 2.2.3) to replace the hydroxyl group with a chlorine atom.
While direct oxidation of an aminomethyl group on a pyrazine ring using CAN is not extensively documented, the principles of CAN-mediated oxidation are well-established for other substrates and provide a viable theoretical route for this interconversion. tsijournals.comresearchgate.net
Nucleophilic Substitution Reactions for Introducing Halide (e.g., from corresponding alcohols)
A more direct and commonly employed method for the synthesis of 3-(chloromethyl)-6-methylpyrazin-2-amine involves the nucleophilic substitution of a corresponding alcohol, (2-amino-6-methylpyrazin-3-yl)methanol. This precursor contains a primary alcohol (hydroxymethyl group) which can be readily converted to the desired chloromethyl group using standard chlorinating agents.
This transformation is a classic example of a nucleophilic substitution reaction, typically following an Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution) mechanism, depending on the reagent and reaction conditions. libretexts.org
Common Reagents and Mechanisms:
Thionyl Chloride (SOCl₂): This is one of the most effective reagents for converting primary alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion.
Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅): These reagents are also used for similar transformations, particularly with heterocyclic alcohols.
Hydrochloric Acid (HCl): Concentrated hydrochloric acid can be used, often in the presence of a catalyst like zinc chloride, to facilitate the substitution.
The general reaction is depicted below: (2-amino-6-methylpyrazin-3-yl)methanol + Chlorinating Agent → this compound
| Chlorinating Agent | Typical Conditions | Byproducts | Advantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine) | SO₂, HCl | High yield, gaseous byproducts are easily removed. |
| Phosphorus Oxychloride (POCl₃) | Reflux in excess reagent or inert solvent | H₃PO₄ (after workup) | Effective for heterocyclic alcohols. |
| Hydrochloric Acid (HCl) | Concentrated acid, sometimes with a Lewis acid catalyst (e.g., ZnCl₂) | H₂O | Cost-effective, but conditions are harsh. |
Advanced Methodologies Applied to this compound Synthesis
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced methodologies such as one-pot reactions and strategies that offer high selectivity.
One-Pot Reaction Systems for Pyrazine Synthesis
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of reduced waste, lower costs, and shorter reaction times. tandfonline.comrsc.org The synthesis of the core pyrazine ring is well-suited to this approach. The most fundamental and widely used method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.comresearchgate.net
This classical route can be adapted into a one-pot system for producing substituted pyrazines. nih.gov For the precursor to this compound, this would involve the condensation of an unsymmetrical diamine with an unsymmetrical dicarbonyl compound. For example, diaminomaleonitrile (B72808) could serve as a precursor to the 2-amino-3-functional group portion of the ring.
A general one-pot pyrazine synthesis involves:
Condensation: A 1,2-diamine and a 1,2-dicarbonyl compound are mixed in a suitable solvent. This initially forms a dihydropyrazine intermediate.
Aromatization: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can occur via air oxidation or by the addition of a mild oxidizing agent within the same reaction pot.
Recent advancements have focused on developing environmentally benign and catalyst-driven one-pot systems. researchgate.net For instance, manganese-catalyzed dehydrogenative coupling reactions can form pyrazines from β-amino alcohols in a single step, producing only water and hydrogen gas as byproducts. nih.gov Such methods represent a sustainable and atom-economical approach to synthesizing the pyrazine core. nih.gov
Considerations for Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: When synthesizing asymmetrically substituted pyrazines like this compound, controlling the position of the substituents (regioselectivity) is a primary challenge. researchgate.net The condensation of an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl can lead to a mixture of two or more regioisomeric products, which are often difficult to separate.
For example, the reaction of 1,2-diaminopropane (B80664) with methylglyoxal (B44143) could theoretically yield both 2,5-dimethylpyrazine and 2,6-dimethylpyrazine. To synthesize a specific isomer, such as a precursor for the target molecule, strategies must be employed to direct the reaction pathway.
Strategies to Control Regioselectivity:
Stepwise Condensation: Introducing the reactants sequentially or using protecting groups can force the reaction to proceed through a specific intermediate, thereby favoring one regioisomer.
Directed Synthesis: Utilizing starting materials where the desired regiochemistry is already established. For example, starting with an α-amino ketone and an aminonitrile can provide a more controlled route to specific aminopyrazines.
Catalyst Control: The choice of catalyst (acidic, basic, or metal-based) can influence the transition state of the condensation reaction, potentially favoring the formation of one isomer over another. acs.org
| Unsymmetrical Diamine | Unsymmetrical Dicarbonyl | Possible Products | Control Strategy |
|---|---|---|---|
| R¹-CH(NH₂)-CH₂-NH₂ | R²-CO-CO-R³ | Mixture of regioisomers | Stepwise addition, use of specific catalysts |
| Pre-functionalized diamine | Symmetrical dicarbonyl | Single regioisomer | Synthesis of a specific starting material |
Stereoselectivity: While the target molecule, this compound, is achiral, stereoselectivity becomes a critical consideration when synthesizing more complex derivatives or natural products containing a pyrazine core. nih.gov If chiral starting materials are used, such as chiral amino alcohols or diamines, the stereochemical integrity must be maintained throughout the synthetic sequence. The development of stereoselective methods, often involving chiral catalysts or auxiliaries, is an active area of research for producing enantiomerically pure pyrazine-containing compounds for pharmaceutical applications. nih.gov
Chemical Reactivity and Transformational Chemistry of 3 Chloromethyl 6 Methylpyrazin 2 Amine
Reactivity at the Chloromethyl Moiety
The chloromethyl group (–CH₂Cl) attached to the pyrazine (B50134) ring at the C3 position behaves as a reactive benzylic-like halide. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to attack by various nucleophiles and a suitable partner for cross-coupling reactions.
The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2 type) with a variety of nucleophiles. This pathway is fundamental for introducing diverse functional groups at this position.
With Alcohols: In the presence of a base, alcohols or alkoxides can displace the chloride ion to form the corresponding ethers. For instance, the reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) yields the methoxy (B1213986) derivative. google.com This transformation is a common strategy for introducing small alkoxy groups.
With Amines: Primary and secondary amines can act as nucleophiles to displace the chloride, leading to the formation of secondary or tertiary amines, respectively. msu.edu This reaction provides a direct method for extending the molecular framework and introducing further nitrogen-containing functionalities.
With Thiols: Thiols and thiolates are potent nucleophiles that react efficiently with the chloromethyl group to form thioethers (sulfides). msu.educas.cn This reaction is useful for incorporating sulfur-containing moieties into the pyrazine scaffold.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alcohol | Sodium Methoxide (NaOCH₃) | Ether |
| Primary Amine | Benzylamine (BnNH₂) | Secondary Amine |
The C(sp³)–Cl bond of the chloromethyl group can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity is analogous to that of benzylic halides. nih.gov
Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. nih.govmdpi.com This would result in the formation of a new carbon-carbon bond, attaching an aryl or vinyl group in place of the chlorine atom.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield an alkynylated pyrazine derivative. nih.govorganic-chemistry.orgwikipedia.orgnih.gov This reaction is highly valuable for introducing sp-hybridized carbon frameworks.
Heck-Mizoroki Reaction: In a Heck-type reaction, the chloromethyl group could couple with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This provides a route to extend the carbon chain with unsaturation.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-(Arylmethyl)-... |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | 3-(Alkynylmethyl)-... |
The direct formation of Grignard or organolithium reagents from 3-(Chloromethyl)-6-methylpyrazin-2-amine is generally considered unfeasible under standard conditions. masterorganicchemistry.comwikipedia.orglibretexts.orgscienceinfo.com Organometallic reagents are extremely strong bases and would be immediately quenched by the acidic proton of the amino group (–NH₂) present on the pyrazine ring. scienceinfo.com
To achieve the formation of such an organometallic intermediate, the amino group would first need to be protected with a suitable protecting group that is stable to the strongly basic and nucleophilic conditions required for Grignard or organolithium reagent formation. Following the protection step, reaction with magnesium or lithium metal could potentially form the desired organometallic species, which could then be used in subsequent reactions with electrophiles. masterorganicchemistry.comlibretexts.org
Reactivity at the Amino Group
The primary amino group (–NH₂) at the 2-position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation and reductive amination.
The amino group readily reacts with acylating agents like acid chlorides or acid anhydrides to form the corresponding amides. For example, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(3-(chloromethyl)-6-methylpyrazin-2-yl)acetamide. This reaction is a robust method for introducing acyl groups and is often used to protect the amino group or to synthesize amide-containing target molecules.
Table 3: Representative Acylation Reaction
| Acylating Agent | Base | Product |
|---|
Reductive amination provides a powerful method for forming secondary or tertiary amines by reacting the primary amino group with a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comorganic-chemistry.org The reaction proceeds in two stages:
Nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine intermediate.
In situ reduction of the imine to the corresponding amine using a selective reducing agent.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comharvard.edu This pathway allows for the controlled introduction of a wide variety of alkyl substituents onto the amino nitrogen.
Table 4: General Reductive Amination Pathway
| Carbonyl Compound | Reducing Agent | Product Class |
|---|---|---|
| Aldehyde (R'-CHO) | NaBH(OAc)₃ | Secondary Amine |
Heterocyclization Reactions via Amino Functionalization
The presence of a primary amino group adjacent to a ring nitrogen atom in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile to react with various electrophiles, leading to the construction of new rings. A prominent example of this reactivity is the formation of imidazo[1,2-a]pyrazine (B1224502) derivatives.
These bicyclic systems are of significant interest due to their prevalence in pharmacologically active compounds. The general synthesis involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. In a typical reaction, the exocyclic amino group of the pyrazine derivative initiates a nucleophilic attack on the carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization where the endocyclic pyrazine nitrogen displaces the halide, leading to the formation of the imidazole (B134444) ring.
While specific studies detailing the heterocyclization of this compound itself are not extensively documented in readily available literature, the reactivity can be inferred from similar 2-aminopyrazine substrates. For instance, the reaction of 2-aminopyrazines with ethyl 2-chloroacetoacetate is a known method to synthesize 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids. nih.gov Similarly, condensation with α-chloro-acetophenones can yield 2-arylimidazo[1,2-a]pyrazines. nih.gov
The chloromethyl group at the 3-position of the target molecule adds another layer of synthetic potential. It can act as an electrophilic site for intramolecular cyclization following an initial reaction at the amino group. For example, if the amino group is reacted with a reagent that introduces a nucleophilic center, a subsequent intramolecular nucleophilic substitution of the chloride could lead to the formation of a new fused ring system.
A general scheme for the synthesis of imidazo[1,2-a]pyrazines from a 2-aminopyrazine is presented below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Aminopyrazine | α-Halocarbonyl (e.g., 2-bromoacetophenone) | Imidazo[1,2-a]pyrazine | Condensation/Cyclization |
| 2-Amino-3-chloropyrazine | α-Chloro-p-fluoro-acetophenone | 8-Chloro-2-(p-fluorophenyl)imidazo[1,2-a]pyrazine | Condensation/Cyclization |
This table illustrates the general reaction for the formation of imidazo[1,2-a]pyrazines.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Core
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (EAS). nih.gov The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. Furthermore, in acidic conditions, which are common for many EAS reactions like nitration and sulfonation, the ring nitrogens can be protonated, further increasing the deactivation of the ring.
However, the pyrazine core of this compound is substituted with two electron-donating groups: an amino group at the 2-position and a methyl group at the 6-position. Both of these groups are activating and ortho-, para-directing. The amino group is a particularly strong activating group due to its ability to donate its lone pair of electrons into the aromatic system via resonance.
The directing effects of these substituents would be expected to dictate the regioselectivity of any potential electrophilic substitution. In the case of 2-aminopyrazines, the positions ortho (C-3) and para (C-5) to the amino group are activated. The methyl group at C-6 would further activate the ortho (C-5) and para (C-3) positions relative to itself. Therefore, the C-5 position is doubly activated by both the amino and methyl groups, making it the most likely site for electrophilic attack. The C-3 position is activated by the amino group, but it is already substituted with the chloromethyl group.
Experimental evidence from closely related compounds supports this prediction. For example, the bromination of 5-methylpyrazin-2-amine (B1296693) with bromine in the presence of pyridine (B92270) results in the formation of 2-amino-3-bromo-5-methylpyrazine. chemicalbook.com This indicates that the position ortho to the amino group is susceptible to electrophilic attack. In the case of 2-aminopyridine, nitration predominantly yields the 5-nitro derivative, which is para to the amino group. chemicalbook.com This preference is attributed to both electronic and steric factors.
| Starting Material | Reagent | Product | Position of Substitution |
| 5-Methylpyrazin-2-amine | Br₂/Pyridine | 2-Amino-3-bromo-5-methylpyrazine | C-3 (ortho to -NH₂) |
| 2-Aminopyridine | Nitrating agent | 2-Amino-5-nitropyridine | C-5 (para to -NH₂) |
This table summarizes the regioselectivity of electrophilic substitution on related amino-substituted N-heterocycles.
While the electron-rich nature of the substituted pyrazine ring in this compound makes it less susceptible to nucleophilic attack, its halogenated derivatives are expected to readily undergo nucleophilic aromatic substitution (SNAr). Halopyrazines are generally more reactive towards nucleophiles than their corresponding halopyridine analogues due to the additional electron-withdrawing nitrogen atom. researchgate.net
The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negative charge of the Meisenheimer complex.
In a hypothetical halogenated derivative of this compound, such as a 5-halo-3-(chloromethyl)-6-methylpyrazin-2-amine, the existing amino and methyl groups, being electron-donating, would generally be expected to slow down the reaction compared to an unsubstituted halopyrazine. However, their influence on the regioselectivity of the reaction on a di- or poly-halogenated pyrazine is significant.
Studies on the regioselectivity of SNAr reactions on unsymmetrically substituted dichloropyrazines have shown that the position of nucleophilic attack is strongly influenced by the electronic nature of the substituents already present on the ring. Specifically, for 2-substituted-3,5-dichloropyrazines, it has been demonstrated that when the substituent at the 2-position is an electron-donating group (EDG), such as an amino or alkyl group, nucleophilic attack by an amine occurs preferentially at the 3-position. google.com This is because the EDG at C-2 directs the incoming nucleophile to the adjacent C-3 position. Conversely, an electron-withdrawing group (EWG) at the 2-position directs the attack to the 5-position. google.com
| Substrate | Nature of Substituent at C-2 | Position of Nucleophilic Attack |
| 2-(EDG)-3,5-dichloropyrazine | Electron-Donating | C-3 |
| 2-(EWG)-3,5-dichloropyrazine | Electron-Withdrawing | C-5 |
This table illustrates the directing effects of substituents on the regioselectivity of SNAr reactions on dichloropyrazines.
Oxidative and Reductive Transformations of the Pyrazine Ring
The pyrazine ring and its substituents in this compound can undergo various oxidation reactions. The nitrogen atoms in the pyrazine ring, being Lewis basic, are susceptible to oxidation, typically leading to the formation of N-oxides. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. nih.gov
The formation of an N-oxide introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. This significantly alters the electronic properties of the pyrazine ring, making it more electron-deficient and thus more susceptible to nucleophilic attack, while further deactivating it towards electrophilic substitution. Aromatic N-oxides can be more or less biologically active than their parent tertiary amines and may act as prodrugs.
The regioselectivity of N-oxidation in unsymmetrically substituted pyrazines is influenced by both electronic and steric factors. Electron-donating groups, such as amino and methyl groups, increase the electron density on the adjacent nitrogen atoms, making them more nucleophilic and thus more prone to oxidation. In this compound, the 2-amino and 6-methyl groups would be expected to direct oxidation to the N-1 and N-4 positions, respectively. The relative directing ability of these groups and the steric hindrance from the adjacent substituents would determine the final product distribution. In analogous systems like substituted pyridines, the regioselectivity of N-oxidation can be complex and depends on the specific substituents and reaction conditions. nih.gov
The methyl group on the pyrazine ring can also be a site of oxidation, particularly under more vigorous conditions. For example, the vapor-phase ammoxidation of methylpyrazines is an industrial process used to synthesize cyanopyrazines. This reaction involves the oxidation of the methyl group in the presence of ammonia.
The aromatic pyrazine ring can be reduced to form either dihydropyrazines or the fully saturated piperazines. Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the extent of reduction.
Commonly used catalysts for the hydrogenation of N-heterocycles include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reduction of pyrazines to piperazines typically requires relatively forcing conditions due to the aromatic stability of the pyrazine ring.
The reduction of the pyrazine ring in this compound would yield the corresponding piperazine (B1678402) derivative. This transformation would convert the planar, aromatic pyrazine ring into a flexible, puckered piperazine ring, significantly altering the molecule's three-dimensional structure and chemical properties. Piperazines are important structural motifs in many pharmaceuticals.
It is important to consider the potential for chemoselectivity issues during the reduction. The chloromethyl group is susceptible to hydrogenolysis, a reaction where a carbon-halogen bond is cleaved by hydrogen in the presence of a catalyst, particularly palladium. This would lead to the formation of the corresponding dimethylpiperazine derivative. Careful selection of the catalyst and reaction conditions would be necessary to achieve the selective reduction of the pyrazine ring without affecting the chloromethyl group. For instance, rhodium or platinum catalysts might be preferred over palladium to minimize hydrogenolysis.
The reduction can sometimes be controlled to yield partially reduced products, such as dihydropyrazines. For example, the electrochemical reduction of some pyrazine derivatives has been shown to produce dihydropyrazine (B8608421) products, with the reaction pathway being highly dependent on the pH of the medium.
| Starting Material | Product | Transformation |
| Pyrazine | Dihydropyrazine | Partial Reduction |
| Pyrazine | Piperazine | Full Reduction (Hydrogenation) |
This table shows the possible reduction products of the pyrazine ring.
Applications As a Key Synthetic Intermediate in Complex Molecule Construction
Precursor in the Synthesis of Pharmacologically Relevant Pyrazine (B50134) Derivatives
The pyrazine nucleus is a cornerstone in medicinal chemistry, found in drugs with applications ranging from oncology to infectious diseases. nih.govnih.gov Compounds like the proteasome inhibitor Bortezomib and the antiviral Favipiravir feature a pyrazine core, underscoring the scaffold's significance. nih.gov 3-(Chloromethyl)-6-methylpyrazin-2-amine serves as an ideal starting point for creating novel pyrazine derivatives with potential therapeutic value.
The primary amino group at the C2 position can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. Simultaneously, the chloromethyl group at the C3 position is a potent electrophilic site, readily participating in nucleophilic substitution reactions. This dual reactivity enables chemists to append different pharmacophores or functional groups to the pyrazine ring, systematically exploring the structure-activity relationship (SAR) of the resulting compounds. For instance, the chloromethyl handle can be used to link the pyrazine core to other heterocyclic systems or functional side chains, a common strategy in the development of kinase inhibitors and other targeted therapies. nih.gov
Building Block for Fused Heterocyclic Systems
The inherent reactivity of this compound makes it a valuable precursor for constructing more complex, fused heterocyclic architectures. These larger, often rigid, systems are of great interest in drug discovery as they can orient substituents in specific three-dimensional arrangements to maximize interactions with biological targets.
The synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrazines often relies on the cyclocondensation of an aminopyrazine derivative. The 2-amino group of this compound is perfectly positioned to act as the nucleophilic component in the formation of the fused pyrazole (B372694) ring.
A general synthetic strategy involves the reaction of the aminopyrazine with a 1,3-dielectrophile. For example, condensation with a β-ketoester or a related compound can lead to the formation of the pyrazole ring fused to the parent pyrazine core. The remaining chloromethyl and methyl groups on the pyrazine ring can then be used for further functionalization of the final fused product, allowing for the fine-tuning of its pharmacological properties. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analogue, is found in several bioactive compounds, highlighting the therapeutic potential of such fused N-heterocyclic systems. mdpi.com
A powerful strategy in medicinal chemistry is the modification of natural products to enhance their biological activity or improve their pharmacokinetic profiles. nih.gov The chloromethyl group of this compound is an excellent chemical handle for covalently attaching the pyrazine moiety to complex natural products.
A notable example involves the synthesis of derivatives of Hederagenin, a pentacyclic triterpenoid (B12794562) with established antitumor potential. nih.gov Researchers have synthesized hybrid molecules by reacting Hederagenin with various chloromethyl pyrazines. In these syntheses, the carboxyl group of Hederagenin is deprotonated to form a carboxylate, which then acts as a nucleophile, displacing the chloride from the chloromethyl group of the pyrazine derivative to form an ester linkage. This approach has yielded novel Hederagenin-pyrazine conjugates with significantly enhanced cytotoxic activity against cancer cell lines compared to the parent natural product. nih.govrsc.org The pyrazine unit is believed to improve properties such as aqueous solubility and target engagement. nih.gov
The table below summarizes the cytotoxic activity of several synthesized Hederagenin-pyrazine derivatives against the A549 human non-small-cell lung cancer cell line, demonstrating the impact of the pyrazine modification.
| Compound | Pyrazine Substituent | IC₅₀ (µM) on A549 Cells | Reference |
|---|---|---|---|
| Hederagenin (Parent) | None | > 50 | rsc.org |
| Derivative 1 | Pyrazin-2-ylmethyl | 10.21 ± 0.98 | nih.gov |
| Derivative 2 | (6-Methylpyrazin-2-yl)methyl | 8.45 ± 0.59 | nih.gov |
| Derivative 3 | (3,6-Dimethylpyrazin-2-yl)methyl | 4.98 ± 0.43 | nih.gov |
| Cisplatin (Control) | N/A | 3.85 ± 0.63 | rsc.org |
Development of Novel Chemical Probes and Ligands
Chemical probes are essential tools for studying biological systems. Fluorescent probes, for instance, allow for the visualization of specific molecules or events within living cells. mdpi.commdpi.com The aminopyrazine scaffold, being a substructure of many fluorophores, provides a foundation for designing such probes. mdpi.com this compound is a promising precursor for novel chemical probes and ligands due to its combination of a potential fluorophore core and a reactive handle for conjugation.
The aminopyrazine system can exhibit fluorescence, and its photophysical properties can be tuned by modifying the substituents on the ring. mdpi.com The amino group can be derivatized to modulate the fluorescence emission, while the chloromethyl group serves as a convenient point of attachment for linking the probe to a targeting moiety (e.g., a peptide or small molecule inhibitor) or for immobilization on a solid support. Furthermore, the pyrazine ring's nitrogen atoms can act as ligands, coordinating with metal ions. This property can be exploited to design sensors for specific metal cations or to develop metal-based therapeutic or diagnostic agents. rsc.orgmdpi.com
Contributions to Chemical Diversity and Scaffold Generation for Discovery Platforms
Modern drug discovery relies heavily on the screening of large collections of diverse small molecules to identify new hits. Building blocks that allow for the rapid generation of compound libraries around a central, drug-like scaffold are therefore highly valuable. This compound is an exemplary scaffold for generating chemical diversity.
Its trifunctional nature offers multiple vectors for modification:
The Amino Group: Can be acylated, alkylated, or used in cyclization reactions to introduce a wide range of substituents.
The Chloromethyl Group: Allows for nucleophilic substitution with a vast library of alcohols, thiols, amines, and other nucleophiles.
The Pyrazine Ring: Can undergo further electrophilic substitution or metal-catalyzed cross-coupling reactions under specific conditions to add complexity.
By systematically combining different building blocks at each of these reactive sites, chemists can generate large, combinatorial libraries of novel compounds based on the 6-methylpyrazin-2-amine (B1313810) core. This approach enables a thorough exploration of the chemical space around the pyrazine scaffold, significantly increasing the probability of discovering molecules with desired biological activities for various therapeutic targets.
Structural Elucidation and Spectroscopic Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, a complete structural assignment of 3-(Chloromethyl)-6-methylpyrazin-2-amine can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for each type of proton.
Aromatic Proton: The pyrazine (B50134) ring contains a single aromatic proton. Its chemical shift would be expected in the downfield region (typically δ 7.5-8.5 ppm), influenced by the electron-withdrawing nature of the two nitrogen atoms and the electronic effects of the substituents.
Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. The chemical shift can vary significantly (often in the δ 4.0-6.0 ppm range) depending on the solvent, concentration, and temperature, due to hydrogen bonding.
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to produce a sharp singlet. Due to the electronegativity of the adjacent chlorine atom, this signal would appear downfield compared to a typical alkyl group, likely in the range of δ 4.5-5.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group would also yield a sharp singlet, typically found in the upfield region of the spectrum, around δ 2.4-2.7 ppm.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazine-H | 7.5 - 8.5 | Singlet (s) | 1H |
| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 2H |
| -CH₂Cl | 4.5 - 5.0 | Singlet (s) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated.
Pyrazine Ring Carbons: Four signals are expected for the carbon atoms of the pyrazine ring. Their chemical shifts would be in the aromatic region (δ 130-160 ppm). The carbons directly attached to nitrogen atoms (C2 and C6) and the other substituents (C3 and C5) will have characteristic shifts reflecting the electronic environment. researchgate.netresearchgate.netnih.gov
Chloromethyl Carbon (-CH₂Cl): This carbon signal is expected to appear in the range of δ 40-50 ppm, shifted downfield by the attached chlorine atom.
Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upfield region, typically around δ 20-25 ppm.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 (C-NH₂) | 150 - 160 |
| C3 (C-CH₂Cl) | 145 - 155 |
| C5 (CH) | 130 - 140 |
| C6 (C-CH₃) | 150 - 160 |
| -CH₂Cl | 40 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their structural isolation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton signals for the aromatic CH, the -CH₂Cl group, and the -CH₃ group to their corresponding carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision, which allows for the unambiguous confirmation of the molecular formula. imist.ma
For this compound, the molecular formula is C₆H₈ClN₃. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The high accuracy of the measurement allows differentiation from other elemental compositions that might have the same nominal mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈ClN₃ |
| Exact Mass (Calculated) | 157.0407 |
| [M+H]⁺ (Calculated) | 158.0485 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. msu.edu
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features:
N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the pyrazine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.
C-Cl Stretching: A band corresponding to the C-Cl stretch of the chloromethyl group would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C/C=N Stretch | 1400 - 1600 |
| Alkyl Groups (-CH₃, -CH₂Cl) | C-H Stretch | < 3000 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous proof of its molecular structure. This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
The analysis would yield a three-dimensional model of the molecule, providing highly accurate data on:
Bond Lengths: The precise distances between all bonded atoms (e.g., C-C, C-N, C-Cl, N-H).
Bond Angles: The angles between adjacent bonds, confirming the geometry of the pyrazine ring and its substituents.
Torsion Angles: The dihedral angles that define the conformation of the molecule, particularly the orientation of the chloromethyl group relative to the ring.
Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules are arranged in the crystal lattice.
This technique would definitively confirm the substitution pattern and provide indisputable evidence of the compound's identity and stereochemistry.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidationresearchgate.net
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-(Chloromethyl)-6-methylpyrazin-2-amine. Density Functional Theory (DFT) is a particularly valuable method for elucidating reaction mechanisms, offering a balance between computational cost and accuracy. nih.gov
Studies in this area would focus on the compound's primary reactive site: the chloromethyl group. This group is susceptible to nucleophilic substitution, a key reaction for introducing further chemical diversity. DFT calculations can model the reaction pathway of this substitution with various nucleophiles. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed.
This profile helps determine whether the reaction proceeds via an SN1 mechanism (involving a carbocation intermediate) or an SN2 mechanism (a concerted backside attack). Factors such as the solvent environment can be incorporated into these models using continuum solvation models (like the Polarizable Continuum Model, PCM), providing a more realistic simulation of laboratory conditions. The insights gained are crucial for optimizing reaction yields and minimizing side products.
Molecular Dynamics and Conformational Analysis
While quantum calculations provide a static picture of a molecule, molecular dynamics (MD) simulations reveal its behavior over time. mdpi.com For this compound, MD simulations can illuminate its conformational flexibility and interactions with its environment.
An MD simulation tracks the movements of each atom in the molecule over nanoseconds or longer, governed by a force field that approximates the interatomic forces. This allows for a thorough exploration of the molecule's conformational space. A key area of interest is the rotation around the single bond connecting the chloromethyl group to the pyrazine (B50134) ring. The simulation can reveal the preferred dihedral angles and the energy barriers to rotation, which influence how the molecule presents itself for interaction with other molecules or biological targets.
Conformational analysis, often coupled with MD, identifies the most stable, low-energy conformations of the molecule. Understanding these preferred shapes is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional structure to fit into a receptor's binding pocket.
Structure-Activity Relationship (SAR) Studies through In Silico Approachesresearchgate.net
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern medicinal chemistry, used to understand how a molecule's structure relates to its biological activity. mdpi.com For this compound, these approaches can guide the design of new derivatives with enhanced therapeutic properties.
Using this compound as a starting scaffold, computational chemists can perform virtual modifications to its structure. For instance, the chlorine atom could be replaced with other halogens (F, Br, I) or functional groups (e.g., -OH, -CN). The methyl group or the amine group could also be altered. Molecular docking simulations can then predict how each of these new analogues binds to a specific biological target, such as an enzyme or receptor. The docking software calculates a binding affinity score, which estimates the strength of the interaction.
By correlating these scores with the structural changes, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This model provides a predictive framework for designing novel compounds with potentially higher potency and selectivity, streamlining the drug discovery process.
Table 1: Illustrative In Silico SAR Data for Hypothetical Derivatives This table presents hypothetical data to illustrate the output of an SAR study. The "Binding Affinity Score" is a simulated result where a more negative value indicates stronger predicted binding.
| Modification | Position of Change | Resulting Compound | Predicted Binding Affinity Score (kcal/mol) |
| Replace -Cl with -F | 3-(Fluoromethyl) | 3-(Fluoromethyl)-6-methylpyrazin-2-amine | -6.8 |
| Replace -Cl with -OH | 3-(Hydroxymethyl) | (2-Amino-6-methylpyrazin-3-yl)methanol | -7.2 |
| Replace -CH3 with -H | 6-H | 3-(Chloromethyl)pyrazin-2-amine | -6.5 |
| Add ethyl to -NH2 | 2-Amino | 3-(Chloromethyl)-N-ethyl-6-methylpyrazin-2-amine | -7.5 |
Prediction of Spectroscopic Parameters and Electronic Properties
Computational chemistry is also highly effective at predicting the spectroscopic and electronic properties of molecules, which can be used to interpret experimental data and understand molecular behavior.
Theoretical calculations can generate predicted spectra that closely match experimental results. For this compound, methods like DFT can be used to calculate:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted, aiding in the assignment of peaks in experimental NMR spectra.
Vibrational Spectra: The frequencies and intensities of infrared (IR) and Raman bands can be calculated, helping to identify characteristic vibrational modes of the molecule's functional groups.
Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.
Furthermore, the calculation of electronic properties provides deep insight into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Table 2: Predicted Spectroscopic and Electronic Data This table contains theoretical values calculated for illustrative purposes.
| Parameter | Predicted Value | Significance |
| ¹H NMR Chemical Shift (CH₂Cl) | ~4.6 ppm | Identifies the protons of the reactive chloromethyl group. |
| ¹³C NMR Chemical Shift (CH₂Cl) | ~45 ppm | Identifies the carbon of the reactive chloromethyl group. |
| IR Frequency (C-Cl stretch) | ~750 cm⁻¹ | Characteristic vibration for the chloromethyl functional group. |
| UV-Vis λmax | ~280 nm | Corresponds to π → π* electronic transitions in the pyrazine ring. |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reactions. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
